molecular formula C17H13F13N2O4 B11110138 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanehydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanehydrazide

Cat. No.: B11110138
M. Wt: 556.27 g/mol
InChI Key: SXNIWPLLDOAVGT-JDMSZQGBSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated heptane derivative and the trimethoxybenzaldehyde.

    Condensation Reaction: The fluorinated heptane derivative is reacted with hydrazine to form the corresponding hydrazide. This reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions.

    Formation of the Final Product: The hydrazide is then condensed with trimethoxybenzaldehyde under acidic or basic conditions to form the final product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide has several scientific research applications:

    Materials Science: Used in the development of fluorinated polymers and coatings due to its hydrophobic properties.

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Chemical Research: Employed as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The trimethoxyphenyl group may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar hydrophobic properties.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]heptanehydrazide is unique due to its combination of a highly fluorinated heptane chain and a trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C17H13F13N2O4

Molecular Weight

556.27 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C17H13F13N2O4/c1-34-8-4-7(5-9(35-2)10(8)36-3)6-31-32-11(33)12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3H3,(H,32,33)/b31-6+

InChI Key

SXNIWPLLDOAVGT-JDMSZQGBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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